

# Budiodarone in Phase 2 Clinical Trials: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BUDIODARONE**

Cat. No.: **B1666113**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the dosage, experimental protocols, and mechanism of action of **Budiodarone** (formerly ATI-2042) as investigated in Phase 2 clinical trials for the treatment of atrial fibrillation (AF). **Budiodarone** is a chemical analog of amiodarone, designed to retain its antiarrhythmic efficacy while possessing a significantly shorter half-life, potentially leading to an improved safety profile.

## Quantitative Data Summary

The following tables summarize the dosage and efficacy data from two key Phase 2 clinical trials of **Budiodarone**.

Table 1: PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) Trial - Dosage and Efficacy[1][2]

| Treatment Group | Dosage     | Number of Patients | Treatment Duration | Median Reduction in Atrial Fibrillation Burden (AFB) from Baseline |
|-----------------|------------|--------------------|--------------------|--------------------------------------------------------------------|
| Budiodarone     | 600 mg BID | 18                 | 12 weeks           | 75%                                                                |
| Budiodarone     | 400 mg BID | 18                 | 12 weeks           | 54%                                                                |
| Budiodarone     | 200 mg BID | 18                 | 12 weeks           | 10% (not statistically significant)                                |
| Placebo         | N/A        | 18                 | 12 weeks           | N/A                                                                |

Table 2: Preliminary Dose-Escalation Study - Dosage and Efficacy[3]

| Treatment Period | Dosage     | Number of Patients | Treatment Duration per Period | Mean Atrial Fibrillation Burden (AFB) |
|------------------|------------|--------------------|-------------------------------|---------------------------------------|
| Baseline         | N/A        | 6                  | 2 weeks                       | 20.3%                                 |
| Period 2         | 200 mg BID | 6                  | 2 weeks                       | 5.2%                                  |
| Period 3         | 400 mg BID | 6                  | 2 weeks                       | 5.2%                                  |
| Period 4         | 600 mg BID | 6                  | 2 weeks                       | 2.8%                                  |
| Period 5         | 800 mg BID | 6                  | 2 weeks                       | 1.5%                                  |
| Washout          | N/A        | 6                  | 2 weeks                       | Increased from treatment periods      |

## Signaling Pathway and Mechanism of Action

**Budiodarone** exerts its antiarrhythmic effect by blocking multiple ion channels within cardiac myocytes, a mechanism similar to its parent compound, amiodarone.[4][5][6] This multi-channel blockade leads to a prolongation of the cardiac action potential and an increase in the effective refractory period, thereby suppressing the abnormal electrical signals that cause atrial fibrillation.[6] The primary targets are potassium, sodium, and calcium channels.[5][7]



[Click to download full resolution via product page](#)

**Budiodarone's multi-channel blockade in cardiac myocytes.**

## Experimental Protocols

The following sections detail the methodologies employed in the Phase 2 clinical trials of **Budiodarone**.

# PASCAL Trial: Randomized, Double-Blind, Placebo-Controlled Study[1]

1. Study Objective: To evaluate the safety and efficacy of three different doses of **Budiodarone** compared to placebo in reducing the burden of paroxysmal atrial fibrillation.[8]

2. Study Design:

- A randomized, double-blind, placebo-controlled, parallel-group study.[4]
- 72 patients were randomized to one of four treatment arms: placebo, 200 mg BID, 400 mg BID, or 600 mg BID of **Budiodarone**.[2]
- The treatment duration was 12 weeks, followed by a 4-week washout period.[1]

3. Patient Population:

- Inclusion Criteria: Patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms.[1]
- Exclusion Criteria: Patients with New York Heart Association (NYHA) class 3 and 4 congestive heart failure.[2]

4. Treatment Regimen:

- All antiarrhythmic drugs were discontinued for at least five half-lives before the baseline period.
- Following a 4-week baseline period to assess AF burden, patients were randomized to their assigned treatment.[1]

5. Efficacy Assessment:

- The primary endpoint was the percentage change in atrial fibrillation burden from baseline, as measured by the implanted pacemaker.[1]
- Pacemaker data was collected and analyzed to quantify the duration and frequency of AF episodes.[1]

## 6. Safety Monitoring:

- Safety was assessed at regular intervals throughout the study.
- Monitoring included the recording of adverse events, vital signs, 12-lead electrocardiograms (ECGs), and laboratory tests (hematology, serum chemistry, and thyroid function).[4]



[Click to download full resolution via product page](#)

Workflow of the PASCAL Phase 2 Clinical Trial.

# Preliminary Dose-Escalation Study: Open-Label, Prospective Design[3]

1. Study Objective: To determine the preliminary efficacy and safety of escalating doses of **Budiodarone** in patients with paroxysmal atrial fibrillation.[3]

2. Study Design:

- An open-label, prospective, sequential dose-escalation study.[3][9]
- The study consisted of six sequential 2-week periods.[3]

3. Patient Population:

- Six female patients with paroxysmal AF and an implanted dual-chamber pacemaker.[3]
- Patients had an AF burden between 1% and 50%. [3]

4. Treatment Regimen:

- Period 1 (Baseline): No drug administered.[3]
- Period 2: 200 mg BID of **Budiodarone**.[3]
- Period 3: 400 mg BID of **Budiodarone**.[3]
- Period 4: 600 mg BID of **Budiodarone**.[3]
- Period 5: 800 mg BID of **Budiodarone**.[3]
- Period 6 (Washout): No drug administered.[3]

5. Efficacy Assessment:

- The primary outcome was the AF burden, measured by pacemaker data at the end of each 2-week period.[3]

6. Safety Monitoring:

- Patients were reviewed on days 1, 2, and 8 of each study period.
- Routine blood work for hematology, biochemistry, and coagulation screens were performed. [3]
- Plasma samples for pharmacokinetic analysis were taken at a steady state at the end of each treatment period.[3]



[Click to download full resolution via product page](#)

## Workflow of the Preliminary Dose-Escalation Study.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. medscape.com [medscape.com]
- 3. A preliminary assessment of the effects of ATI-2042 in subjects with paroxysmal atrial fibrillation using implanted pacemaker methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Budiodarone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A randomized trial of budiodarone in paroxysmal atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Budiodarone in Phase 2 Clinical Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666113#budiodarone-dosage-in-phase-2-clinical-trials>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)